2-(Fluoromethyl)piperidine hydrochloride 2-(Fluoromethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1638768-87-2
VCID: VC7951291
InChI: InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H
SMILES: C1CCNC(C1)CF.Cl
Molecular Formula: C6H13ClFN
Molecular Weight: 153.62

2-(Fluoromethyl)piperidine hydrochloride

CAS No.: 1638768-87-2

Cat. No.: VC7951291

Molecular Formula: C6H13ClFN

Molecular Weight: 153.62

* For research use only. Not for human or veterinary use.

2-(Fluoromethyl)piperidine hydrochloride - 1638768-87-2

Specification

CAS No. 1638768-87-2
Molecular Formula C6H13ClFN
Molecular Weight 153.62
IUPAC Name 2-(fluoromethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H
Standard InChI Key TZEPUTKZDWKKRR-UHFFFAOYSA-N
SMILES C1CCNC(C1)CF.Cl
Canonical SMILES C1CCNC(C1)CF.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with a fluoromethyl group at the second carbon (Figure 1). The hydrochloride salt form stabilizes the amine group, improving crystallinity and solubility . Stereochemical variations, such as the (R)-enantiomer, are critical for chiral applications in drug design.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃ClFN
Molecular Weight153.63 g/mol
SolubilitySoluble in H₂O, MeOH, DMSO
Storage ConditionsRoom temperature (RT)
Boiling PointNot reported-
Melting Point>230 °F (decomposes)

Synthetic Pathways

Multi-Step Synthesis from Piperidine Precursors

The synthesis typically begins with piperidine or its derivatives. A common route involves:

  • Introduction of the Fluoromethyl Group: Reacting piperidine with a fluoromethylating agent, such as fluoromethyl halides (e.g., CH2FCl), under basic conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

For example, 2-(fluoromethyl)piperidine can be synthesized via nucleophilic substitution, where piperidine reacts with fluoromethyl bromide in the presence of a base like potassium carbonate. Subsequent HCl gas bubbling in a solvent like diethyl ether precipitates the hydrochloride salt .

Alternative Routes

  • Reductive Amination: Fluoromethyl ketones can undergo reductive amination with ammonia or amines, followed by cyclization .

  • Hydrogenation of Fluorinated Pyridines: Catalytic hydrogenation of 2-(fluoromethyl)pyridine over palladium catalysts yields the piperidine derivative, which is then converted to the hydrochloride salt .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
FluoromethylationCH2FBr, K2CO3, DMF, 80°C65%
Salt FormationHCl gas, Et2O, RT90%
Reductive AminationNaBH3CN, MeOH, 0°C to RT55%

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluoromethyl group participates in nucleophilic substitutions, enabling further derivatization. For instance, reaction with Grignard reagents replaces fluorine with alkyl/aryl groups.

Oxidation and Reduction

  • Oxidation: Treatment with strong oxidants like KMnO4 converts the piperidine ring to a pyridine derivative, though this is less common due to ring stability.

  • Reduction: Catalytic hydrogenation of unsaturated analogs (e.g., 2-(fluoromethyl)-1,2,3,4-tetrahydropyridine) yields the saturated piperidine .

Salt Metathesis

The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, phosphate) via reaction with corresponding acids, altering solubility for specific applications .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a chiral building block in synthesizing bioactive molecules. For example:

  • Antipsychotics: Piperidine derivatives are key motifs in dopamine receptor modulators.

  • Anticancer Agents: Fluorinated piperidines enhance blood-brain barrier penetration in kinase inhibitors.

Agrochemicals

Incorporating the fluoromethyl group into herbicides and pesticides improves resistance to metabolic degradation, extending field efficacy.

Table 3: Representative Applications

ApplicationTarget MoleculeRole of CompoundSource
AntidepressantsSerotonin reuptake inhibitorsChiral intermediate
HerbicidesAcetolactate synthase inhibitorsMetabolic stabilizer

Comparative Analysis with Related Compounds

vs. 2-(Trifluoromethyl)piperidine

  • Electron-Withdrawing Effects: The -CF3 group in the trifluoromethyl analog offers greater electronegativity, enhancing metabolic stability but reducing solubility compared to -CH2F.

  • Synthetic Complexity: Trifluoromethylation often requires harsher conditions (e.g., SF4), whereas fluoromethylation is more straightforward.

vs. Piperidine Hydrochloride

  • Lipophilicity: The fluoromethyl group increases logP by ~0.5 units, improving membrane permeability .

  • Applications: Piperidine hydrochloride is a general-purpose reagent, while the fluorinated derivative is tailored for specialized syntheses .

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